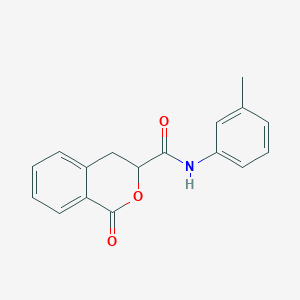

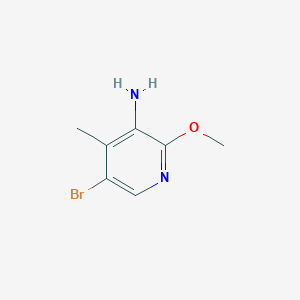

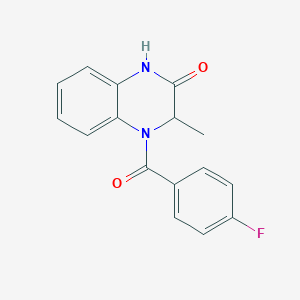

2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide" is a derivative of nicotinamide, which is a class of compounds known for their biological importance, including potential herbicidal, pesticidal, or fungicidal activities. The structure of a related compound, 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide, has been reported to crystallize as almost planar molecules, which are held together by intermolecular hydrogen bonding, indicating the potential for similar structural characteristics in the compound of interest .

Synthesis Analysis

Although the synthesis of "2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide" is not directly detailed in the provided papers, related compounds have been synthesized and characterized. For instance, various pyridine derivatives have been synthesized, such as 2,6-di(5-aminopyrazol-3-yl)pyridine and its iron complex salts, which exhibit interesting structural properties like intermolecular hydrogen bonding and high-spin states . These synthesis methods could potentially be adapted for the synthesis of "2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide".

Molecular Structure Analysis

The molecular structure of closely related compounds has been analyzed through crystallography. For example, the dichloro compound N-(4-bromophenyl)-5,6-dichloronicotinamide shows specific C-Cl distances, indicating the precision with which these molecular structures can be determined . This suggests that a similar approach could be used to analyze the molecular structure of "2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied, such as the interaction of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with bovine serum albumin (BSA). This study revealed that the compound quenched BSA's intrinsic fluorescence through static quenching and that the binding interaction was spontaneous and enthalpy-driven . These findings provide insights into the potential chemical reactivity of "2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide" with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been assessed through various analytical methods. For instance, the determination of 3,5,6-trichloro-2-pyridinol in human urine involved acid hydrolysis and solid-phase extraction, followed by immunoassay test kits, indicating the practicality of detecting and quantifying such compounds in biological samples . This could inform the analysis of the physical and chemical properties of "2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide".

Aplicaciones Científicas De Investigación

Synthesis and Intermediates

2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide, though not directly mentioned, is related to compounds studied for their synthesis processes and roles as intermediates in the production of various chemicals and pharmaceuticals. One notable application involves its potential role as an intermediate in the synthesis of pharmaceutical compounds. A practical synthesis method described for a closely related compound, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, involves a highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid. This process is critical for coupling with another building block to complete the preparation of a key pharmaceutical intermediate (Xin Wang et al., 2006). Similarly, an improved process for synthesizing pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, which could serve as a precursor or related compound, showcases the versatility of such chloro-fluoro-nicotinamides in chemical synthesis (L. Fang, 2008).

Radiopharmaceutical Applications

Compounds related to 2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide have been explored for their potential in radiopharmaceutical applications. For instance, 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine and its analogs have been synthesized for use as PET tracers for nicotinic acetylcholine receptors. These compounds are derived from novel nicotinic agonists and are promising candidates for studying neuronal nicotinic acetylcholine receptors (nAChR) in humans, highlighting the potential of fluoro-substituted pyridines in neuroimaging (Y. Ding et al., 2000).

Anticancer Activity

The structural framework of chloro-fluoro-nicotinamides, akin to 2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide, has been utilized in the development of compounds with anticancer activities. Novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested against human cancer cell lines, including lung, breast, and CNS cancers. These compounds have shown anticancer activity at low concentrations, suggesting the therapeutic potential of fluoro-substituted pyridines and their derivatives in cancer treatment (A. G. Hammam et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2,6-dichloro-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2FN3O/c12-9-7(4-8(14)10(13)17-9)11(18)16-6-2-1-3-15-5-6/h1-5H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJUEOQWPCKADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)

![ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2527239.png)

![(1S,6R)-2-(2-Chloroacetyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B2527243.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)